(2-Iodo-1,1-dimethoxyethyl)benzene
CAS No.: 62054-83-5
Cat. No.: VC19504987
Molecular Formula: C10H13IO2
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62054-83-5 |
|---|---|
| Molecular Formula | C10H13IO2 |
| Molecular Weight | 292.11 g/mol |
| IUPAC Name | (2-iodo-1,1-dimethoxyethyl)benzene |
| Standard InChI | InChI=1S/C10H13IO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
| Standard InChI Key | UZDVVMMIBLUTBL-UHFFFAOYSA-N |
| Canonical SMILES | COC(CI)(C1=CC=CC=C1)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of (2-Iodo-1,1-dimethoxyethyl)benzene is , with a molecular weight of approximately 292.12 g/mol . The compound features a benzene ring attached to a 1,1-dimethoxyethyl chain, where the second carbon of the ethyl group is bonded to an iodine atom. This arrangement creates a sterically hindered environment, influencing its reactivity. Key structural elements include:
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Benzene ring: Provides aromatic stability and serves as a scaffold for further functionalization.
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Dimethoxyethyl group: The two methoxy (-OCH) groups on the terminal carbon enhance solubility in polar solvents and participate in hydrogen bonding.
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Iodine substituent: The electronegative iodine atom at the β-position facilitates nucleophilic substitution (S2) and elimination reactions.
Comparative analysis with structurally similar compounds, such as 1-tert-butyl-2-iodobenzene (CAS 62171-59-9) and 2-iodo-1,4-dimethylbenzene (CAS 1122-42-5), reveals distinct differences in steric and electronic profiles . For instance, the tert-butyl group in 1-tert-butyl-2-iodobenzene introduces significant steric bulk, reducing accessibility to the iodine atom, whereas the dimethyl substituents in 2-iodo-1,4-dimethylbenzene modulate electronic effects on the aromatic ring .
Synthetic Methodologies
Hypoiodous Acid-Catalyzed Geminal Addition
A pivotal synthesis route involves the hypoiodous acid (HOI)-catalyzed addition of methanol to vinylarenes, as demonstrated in the oxidative functionalization of styrene derivatives . In this process, styrene (1a) undergoes regioselective iodomethoxylation to form 2-iodo-1-methoxy-1-phenylethane (3a), which is subsequently deiodinated to yield (2,2-dimethoxyethyl)benzene (2a) . Key steps include:
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Iodination: Reaction of styrene with ammonium iodide (NHI) and oxone (2KHSO·KHSO·KSO) generates hypoiodous acid, which iodinates the β-carbon of the vinyl group.
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Methoxylation: Methanol adds to the iodinated intermediate, forming a geminal dimethoxy structure.
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Deiodination: Oxone-mediated oxidation removes the iodine atom, yielding the final acetal product.
This method achieves an 85% yield under optimized conditions (4 hours, room temperature) . The iodine atom’s role as a leaving group is critical, enabling efficient displacement by methoxy groups.
Table 1: Comparative Synthetic Routes for Iodinated Benzene Derivatives
Physicochemical Properties
Thermal Stability and Volatility
The boiling point of (2-Iodo-1,1-dimethoxyethyl)benzene is estimated to exceed 247°C, based on analogs like 1-tert-butyl-2-iodobenzene (247.7°C at 760 mmHg) . The dimethoxyethyl group increases polarity compared to alkyl-substituted iodobenzenes, reducing volatility. This is reflected in its vapor pressure, projected to be <0.5 mmHg at 25°C, similar to 2-iodo-1,4-dimethylbenzene .
Solubility and Partitioning
The compound exhibits moderate solubility in dichloromethane and tetrahydrofuran due to its polar functional groups. The logP (octanol-water partition coefficient) is estimated at ~4.9, comparable to 1-tert-butyl-2-iodobenzene (logP = 4.94) , indicating a preference for organic phases.
Table 2: Physicochemical Properties of Selected Iodobenzenes
Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom in (2-Iodo-1,1-dimethoxyethyl)benzene is highly susceptible to displacement by nucleophiles such as hydroxide, alkoxides, and amines. For example, treatment with sodium methoxide in methanol replaces iodine with a methoxy group, forming (1,1,2-trimethoxyethyl)benzene . This reactivity parallels that of 2-iodo-1-methoxy-1-phenylethane, where deiodination is facilitated by oxone .
Oxidative Transformations
Hypervalent iodine reagents, generated in situ from oxone and iodide, enable oxidative functionalization. In one pathway, the iodine atom is oxidized to a λ³-iodane intermediate, which participates in C–O bond formation or aryl migrations . Such transformations are critical for synthesizing complex acetals and ethers.
Applications in Organic Synthesis
(2-Iodo-1,1-dimethoxyethyl)benzene serves as a versatile building block in:
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Acetal protection: The dimethoxy group protects carbonyl compounds during multi-step syntheses.
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Cross-coupling reactions: Suzuki-Miyaura couplings with arylboronic acids enable aryl-aryl bond formation, though this requires palladium catalysts.
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Radical reactions: The C–I bond undergoes homolytic cleavage under UV light, generating radicals for polymerization or cyclization.
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